

# Application Note: Synthesis of N-3-Oxobutyl Linezolid Reference Standard

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## Compound of Interest

Compound Name: *N-3-Oxobutyl Linezolid*

Cat. No.: *B1159499*

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## Introduction & Scientific Context

In the development of Linezolid (Zyvox®), rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. **N-3-Oxobutyl Linezolid** is a tertiary amide impurity formed by the alkylation of the acetamide nitrogen with a 3-oxobutyl moiety (often derived from methyl vinyl ketone or analogous reactive electrophiles during processing or degradation).

The synthesis of this reference standard poses a specific chemoselective challenge: alkylating the secondary amide nitrogen in the presence of the tertiary morpholine amine and the oxazolidinone core. This protocol utilizes a Base-Promoted Aza-Michael Addition, leveraging the specific pKa difference between the amide proton (~15-17) and the morpholine system to achieve selective N-alkylation.

## Chemical Identity

Property	Detail
Chemical Name	N-(3-Oxobutyl)-N-[[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
CAS Number	Not formally assigned (LGC Code: TRC-O848415)
Molecular Formula	
Molecular Weight	407.44 g/mol
Parent API	Linezolid ( , MW 337.[1][2][3][4]35)

## Retrosynthetic Strategy & Mechanism

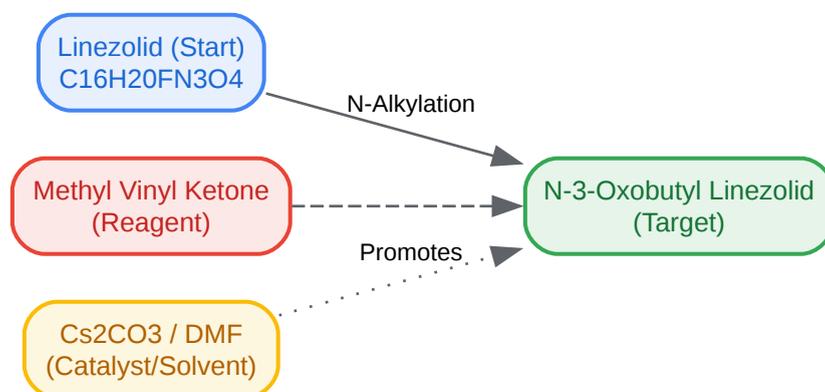
The target molecule differs from Linezolid by the addition of a 4-carbon ketone chain (

). The most atom-economical route is the direct Michael Addition of Linezolid to Methyl Vinyl Ketone (MVK).

- Challenge: The acetamide group is a poor nucleophile compared to amines.
- Solution: Use of a mild inorganic base (Cesium Carbonate) or a strong hindered base (KOtBu) to generate the amidate species in situ, which then attacks the soft electrophile (MVK).
- Selectivity: The morpholine nitrogen is already tertiary and sterically encumbered, reducing its competition for the Michael acceptor.

## Reaction Scheme

The transformation involves the reaction of Linezolid (1) with Methyl Vinyl Ketone (2) to yield **N-3-Oxobutyl Linezolid** (3).



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Figure 1: Reaction scheme for the synthesis of **N-3-Oxobutyl Linezolid** via Aza-Michael Addition.

## Detailed Synthesis Protocol

### Reagents and Materials

Reagent	Equiv.	MW ( g/mol )	Quantity	Role
Linezolid (API)	1.0	337.35	1.00 g	Starting Material
Methyl Vinyl Ketone (MVK)	2.5	70.09	0.60 mL	Electrophile
Cesium Carbonate ( )	1.5	325.82	1.45 g	Base
DMF (Anhydrous)	-	-	10.0 mL	Solvent
Ethyl Acetate	-	-	-	Extraction
Brine	-	-	-	Wash

## Experimental Procedure

### Step 1: Reaction Setup

- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Linezolid (1.00 g, 2.96 mmol) in anhydrous DMF (10 mL).
- Activation: Add Cesium Carbonate (1.45 g, 4.44 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation of the amide.
- Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Vinyl Ketone (0.60 mL, 7.4 mmol) dropwise over 5 minutes.
  - Note: MVK is a potent lachrymator and toxic. Handle in a fume hood.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature ( ). Stir for 12–18 hours.
  - Monitoring: Check reaction progress by TLC (Mobile Phase: 5% Methanol in DCM). The product will appear as a less polar spot compared to Linezolid due to the capping of the NH group.

## Step 2: Work-up

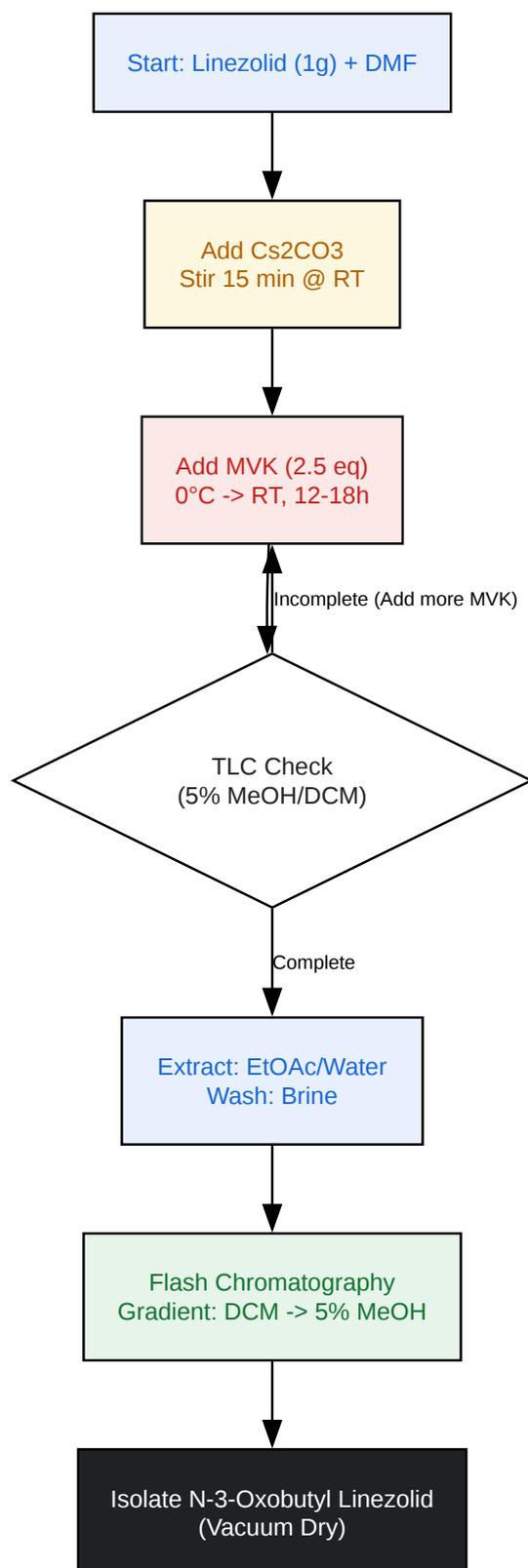
- Quench: Dilute the reaction mixture with Water (30 mL) and Ethyl Acetate (30 mL).
- Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 20 mL).
- Washing: Combine the organic layers and wash with Water (2 x 20 mL) to remove residual DMF, followed by Brine (20 mL).
- Drying: Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure to yield a crude yellow oil.

## Step 3: Purification

- Column Chromatography: Purify the crude residue using silica gel flash chromatography.

- Gradient: Start with 100% DCM, then graduate to 2% MeOH/DCM, ending with 5% MeOH/DCM.
- Isolation: Collect fractions containing the pure product (confirmed by TLC/UV). Evaporate solvents to dryness.
- Final Processing: Dissolve the residue in a minimum amount of DCM and precipitate with cold Diethyl Ether or Hexane if a solid is desired. Alternatively, dry under high vacuum to obtain a viscous gum/foam (common for this derivative).

## Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis and purification of the reference standard.

## Characterization & Analytical Validation

To qualify the synthesized material as a Reference Standard, the following data must be verified.

### Expected Analytical Data

- Mass Spectrometry (ESI+):
  - Parent Ion  
  
m/z.
  - Fragment ions may show loss of the oxobutyl chain or acetamide cleavage.
- Proton NMR (  
  
, 400 MHz,  
  
):
  - 2.15 ppm: Singlet (3H), Acetyl  
  
.
  - 2.20 ppm: Singlet (3H), Ketone  
  
(from oxobutyl group).
  - 2.80 ppm: Triplet (2H),  
  
of the oxobutyl chain.
  - 3.8-4.0 ppm: Multiplets corresponding to the  
  
of the oxobutyl chain and morpholine protons.
  - 7.0-7.5 ppm: Aromatic protons (Linezolid core pattern).
- IR Spectroscopy:
  - Appearance of a new carbonyl stretch (~1715

) for the ketone, in addition to the amide (~1650  
) and oxazolidinone (~1750  
) bands.

## Storage and Stability

- State: Viscous oil or amorphous solid.
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Hygroscopicity: Likely hygroscopic; keep desiccated.

## References

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- Basavoju, S., et al. (2006).

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## Sources

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